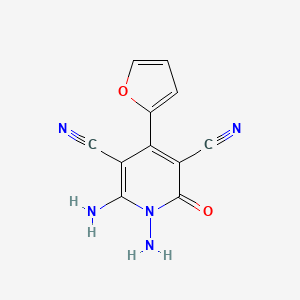
1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione, also known as DMPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. DMPD is a pyrrolidine-based dye that exhibits unique optical and electronic properties, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione varies depending on its application. In medicinal chemistry, this compound inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of diseases such as Alzheimer's disease. In materials science, this compound acts as a sensitizer in dye-sensitized solar cells, absorbing light and transferring electrons to the semiconductor material. In environmental science, this compound acts as a fluorescent probe, binding to heavy metal ions and emitting fluorescence upon excitation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In medicinal chemistry, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In materials science, this compound has been shown to improve the efficiency of dye-sensitized solar cells. In environmental science, this compound has been shown to selectively bind to heavy metal ions such as lead and mercury, making it a potential tool for water quality monitoring.
Vorteile Und Einschränkungen Für Laborexperimente
1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. One advantage is its unique optical and electronic properties, which make it a versatile tool for various research applications. Another advantage is its relative ease of synthesis and purification. However, one limitation is the potential toxicity of this compound, which may require special handling and disposal procedures. Another limitation is the limited solubility of this compound in certain solvents, which may affect its performance in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione. In medicinal chemistry, further studies are needed to evaluate the potential of this compound as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In materials science, further studies are needed to optimize the efficiency and stability of dye-sensitized solar cells using this compound as a sensitizer. In environmental science, further studies are needed to evaluate the potential of this compound as a fluorescent probe for the detection of heavy metal ions in water samples, and to develop new methods for the selective detection and removal of these pollutants. Overall, this compound shows great promise as a versatile tool for various research applications, and further studies are needed to fully explore its potential.
Wissenschaftliche Forschungsanwendungen
1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease. In materials science, this compound has been used as a sensitizer in dye-sensitized solar cells, which are a promising alternative to traditional silicon-based solar cells. In environmental science, this compound has been studied as a potential fluorescent probe for the detection of heavy metal ions in water samples.
Eigenschaften
IUPAC Name |
1-(dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-7-5-8(2)14(12-7)9-6-10(16)15(11(9)17)13(3)4/h5,9H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEZLKZFWHLDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CC(=O)N(C2=O)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,6-dimethyl-2-oxo-1-[(3-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3831440.png)

![1-(3-chlorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3831459.png)

![2-{1-[2-(1H-imidazol-4-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}-1-methyl-1H-indole](/img/structure/B3831474.png)
![3-(8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)-1,1-diphenyl-1-propanol hydrochloride](/img/structure/B3831487.png)






